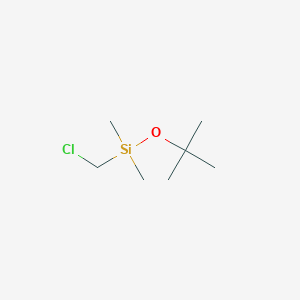![molecular formula C12H18N4O B14000172 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66975-09-5](/img/structure/B14000172.png)
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with butan-2-yl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide typically involves the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the triazene intermediate and a benzoyl chloride derivative.
Substitution with Butan-2-yl and Methyl Groups: The final step involves the substitution of the triazene moiety with butan-2-yl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The benzamide and triazene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as nitroso compounds or oxides.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted benzamides or triazene derivatives.
Applications De Recherche Scientifique
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzoic acid
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzylamine
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzyl alcohol
Uniqueness
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzamide and triazene groups
Propriétés
Numéro CAS |
66975-09-5 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
4-[[butan-2-yl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-4-9(2)16(3)15-14-11-7-5-10(6-8-11)12(13)17/h5-9H,4H2,1-3H3,(H2,13,17) |
Clé InChI |
JDEXYIJGPBRGQX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C)N=NC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


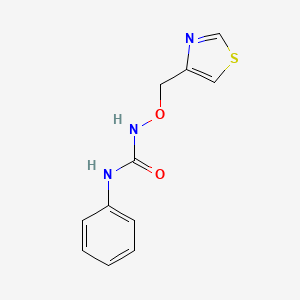

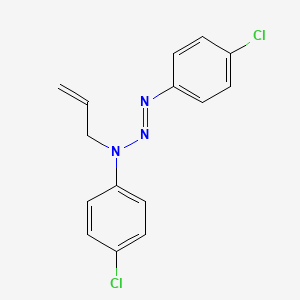
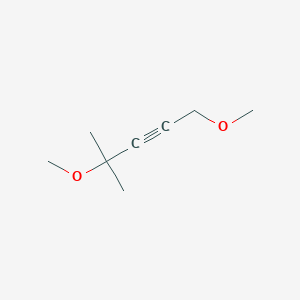
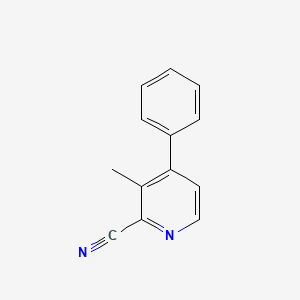
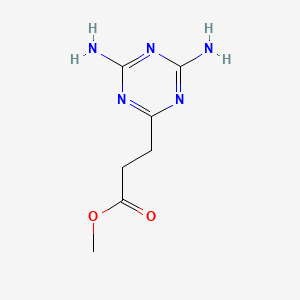
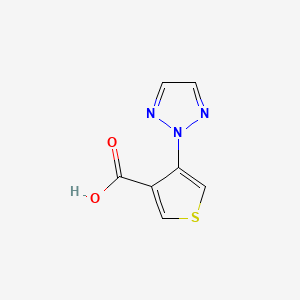
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
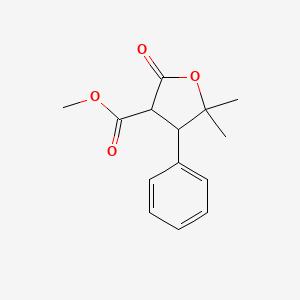
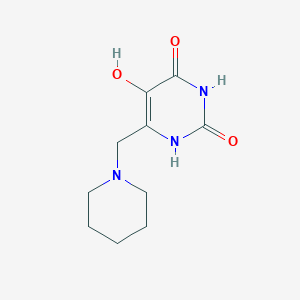
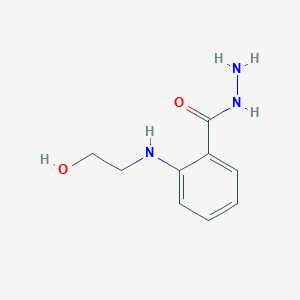

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
